5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core structure with a carboxylic acid group at position 2. The 3,4-dichlorophenyl substituent at position 5 and the trifluoromethyl group at position 7 contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O2/c15-7-2-1-6(3-8(7)16)9-4-11(14(17,18)19)22-12(20-9)5-10(21-22)13(23)24/h1-5H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXBYVBMOIMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition disrupts the signaling pathways, leading to changes in cellular processes. The compound’s potent inhibitory activity within the EGFR binding site was confirmed through a molecular docking study.
Biochemical Pathways
The inhibition of EGFR-TK affects multiple biochemical pathways. It disrupts the normal signaling pathways, leading to a decrease in cell proliferation and an increase in cell death. This is particularly relevant in the context of cancer cells, where EGFR-TK is often overexpressed or mutated.
Biological Activity
5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 329212-64-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C14H6Cl2F3N3O2
- Molecular Weight : 376.12 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with dichlorophenyl and trifluoromethyl substituents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may inhibit certain kinases or enzymes critical for tumor growth and proliferation.
Biological Activity Assays
Various in vitro and in vivo assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Description | Results |
|---|---|---|
| Cytotoxicity Assay | Evaluated against cancer cell lines (e.g., MCF-7, A549) | IC50 values ranging from 10-50 µM |
| Kinase Inhibition | Assessed for inhibition of specific kinases (e.g., PI3K, AKT) | Significant inhibition observed |
| Anti-inflammatory | Tested in macrophage models for cytokine production | Reduced TNF-α and IL-6 levels |
Case Studies
- Study on Anticancer Properties
- Inflammation Model
- Kinase Targeting
Comparison with Similar Compounds
Substituent Variations at Position 5
Position 5 modifications significantly influence activity and stability. Key analogues include:
*Calculated based on molecular formula C₁₄H₇Cl₂F₃N₃O₂.
Key Observations :
Substituent Variations at Position 2
The carboxylic acid group at position 2 is critical for hydrogen bonding. Analogues with alternative functionalities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
